Methyl 2,4-difluoro-6-methylphenylacetate
Description
Properties
IUPAC Name |
methyl 2-(2,4-difluoro-6-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-6-3-7(11)4-9(12)8(6)5-10(13)14-2/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUVIRCBCWWRCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CC(=O)OC)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2,4-difluoro-6-methylphenylacetate (CAS 1806334-69-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 2,4-difluoro-6-methylphenylacetate, a halogenated aromatic ester of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogs and foundational chemical principles to offer valuable insights for researchers. The strategic incorporation of fluorine atoms and a methyl group onto the phenylacetate scaffold suggests a potential for this molecule to modulate pharmacokinetic and pharmacodynamic properties in biologically active compounds. This document will cover its chemical identity, predicted physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a thorough analysis of its expected spectral characteristics. Furthermore, the guide will delve into the rationale behind its design and its potential applications in the field of drug development, supported by authoritative references.
Introduction: The Strategic Role of Fluorine in Phenylacetate Scaffolds
Phenylacetic acid and its derivatives are a versatile class of compounds with a broad spectrum of biological activities.[1] The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, control lipophilicity, and improve bioavailability.[2] The unique properties of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can significantly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. Specifically, in phenylacetate derivatives, fluorine substitution has been explored to develop novel therapeutic agents, including hypnotic agents and potential anticancer compounds.
Methyl 2,4-difluoro-6-methylphenylacetate (CAS 1806334-69-9) is a compound that combines the phenylacetate core with two fluorine atoms and a methyl group on the aromatic ring. This specific substitution pattern is anticipated to confer unique properties to the molecule, making it a valuable building block in the synthesis of complex pharmaceutical intermediates. The presence of the ortho-methyl group, in conjunction with the fluorine atoms, can induce specific conformational preferences that may be crucial for binding to biological targets.
This guide aims to provide a detailed technical resource for scientists working with or considering the use of Methyl 2,4-difluoro-6-methylphenylacetate in their research endeavors.
Chemical and Physical Properties
Chemical Identity
| Property | Value | Source |
| CAS Number | 1806334-69-9 | [3] |
| Molecular Formula | C₁₀H₁₀F₂O₂ | [3] |
| Molecular Weight | 200.18 g/mol | [3] |
| IUPAC Name | Methyl 2-(2,4-difluoro-6-methylphenyl)acetate | |
| Canonical SMILES | CC1=C(C=C(C=C1F)F)CC(=O)OC |
Predicted Physicochemical Properties
The following properties are estimated based on the known properties of similar compounds such as 2,3-Difluoro-4-methylphenylacetic acid and 2,4-Difluorophenylacetic acid, and general principles of physical organic chemistry.
| Property | Predicted Value | Rationale/Comparison |
| Appearance | Colorless to pale yellow liquid or low melting solid | Phenylacetate esters are often liquids at room temperature.[4] |
| Melting Point | Low (if solid) | The melting point of 2,4-Difluorophenylacetic acid is 126-128 °C. Esterification would likely lower this. |
| Boiling Point | ~220-240 °C at 760 mmHg | Based on the boiling point of Methyl phenylacetate (218 °C) with an increase due to fluorine and methyl substitution. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Sparingly soluble in water. | Typical for organic esters. |
| Density | ~1.2 g/mL | The density of Methyl phenylacetate is 1.066 g/mL. Fluorine substitution generally increases density. |
Synthesis and Experimental Protocols
A plausible synthetic route to Methyl 2,4-difluoro-6-methylphenylacetate involves the esterification of its corresponding carboxylic acid, 2,4-difluoro-6-methylphenylacetic acid.
Proposed Synthesis Workflow
Caption: Proposed multi-step synthesis of Methyl 2,4-difluoro-6-methylphenylacetate.
Detailed Experimental Protocol: Fischer Esterification
This protocol describes the final esterification step. The synthesis of the precursor acid, 2,4-difluoro-6-methylphenylacetic acid, can be achieved through methods analogous to the preparation of similar phenylacetic acids, such as the hydrolysis of the corresponding benzyl cyanide.[5]
Reaction: 2,4-difluoro-6-methylphenylacetic acid + Methanol ⇌ Methyl 2,4-difluoro-6-methylphenylacetate + Water
Materials:
-
2,4-difluoro-6-methylphenylacetic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-difluoro-6-methylphenylacetic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-8 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Reduce the volume of methanol under reduced pressure.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude ester by vacuum distillation or column chromatography on silica gel.
-
Spectral Characterization (Predicted)
As experimental spectra are not publicly available, the following are predictions based on the analysis of similar structures.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene, and methyl protons.
Caption: Predicted ¹H NMR chemical shifts for key protons.
-
Aromatic Protons (Ar-H): Two signals are expected in the aromatic region (δ 6.7-7.0 ppm), each exhibiting coupling to the fluorine atoms.
-
Methylene Protons (-CH₂-): A singlet around δ 3.6 ppm.
-
Ester Methyl Protons (-OCH₃): A sharp singlet around δ 3.7 ppm.
-
Aromatic Methyl Protons (Ar-CH₃): A singlet around δ 2.3 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carbonyl (C=O) | 170-175 | Typical for esters. |
| Aromatic C-F | 155-165 (with large C-F coupling) | Strong deshielding and coupling to fluorine. |
| Aromatic C-H | 110-130 | Shielded by fluorine atoms. |
| Aromatic C-C | 120-140 | |
| Methylene (-CH₂-) | 35-45 | |
| Ester Methoxy (-OCH₃) | 50-55 | [6] |
| Aromatic Methyl (-CH₃) | 15-25 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Mode |
| C=O (Ester) | ~1740 (strong) | Stretching |
| C-O (Ester) | 1150-1250 (strong) | Stretching |
| C-F (Aromatic) | 1100-1300 (strong) | Stretching |
| C-H (Aromatic) | 3000-3100 (medium) | Stretching |
| C-H (Aliphatic) | 2850-3000 (medium) | Stretching |
Mass Spectrometry (MS)
The mass spectrum (electron ionization) is expected to show a molecular ion peak (M⁺) at m/z = 200. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) and the carbomethoxy group (-COOCH₃, m/z = 59), leading to a prominent benzylic cation fragment.
Applications in Drug Discovery and Development
The structural features of Methyl 2,4-difluoro-6-methylphenylacetate make it a promising scaffold for the development of novel therapeutic agents.
-
Metabolic Stability: The presence of fluorine atoms can block sites of metabolic oxidation, potentially increasing the half-life of drug candidates.
-
Conformational Restriction: The ortho-methyl group can influence the conformation of the molecule, which can be advantageous for optimizing binding to a specific biological target.
-
Building Block for Complex Molecules: This compound can serve as a key intermediate in the synthesis of more complex molecules with potential applications as enzyme inhibitors, receptor modulators, or other biologically active agents. The phenylacetic acid moiety is a known pharmacophore in various drug classes.
Safety and Handling
Specific safety data for Methyl 2,4-difluoro-6-methylphenylacetate is not available. However, based on similar compounds like 2,4-Difluorophenylacetic acid, the following precautions should be taken:
-
Causes skin irritation. (Comparable to H315)
-
Causes serious eye irritation. (Comparable to H319)
-
May cause respiratory irritation. (Comparable to H335)
Standard laboratory safety practices should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood.
Conclusion
Methyl 2,4-difluoro-6-methylphenylacetate is a strategically designed molecule with significant potential in synthetic and medicinal chemistry. While direct experimental data is currently scarce, this in-depth technical guide provides a solid foundation for researchers by synthesizing available information and applying established chemical principles. Its unique combination of a phenylacetate core with fluorine and methyl substituents makes it a valuable tool for the development of new and improved pharmaceutical agents. Further experimental investigation into its properties and reactivity is warranted to fully unlock its potential.
References
-
001Chemical. CAS No. 1806334-69-9, Methyl 2,4-difluoro-6-methylphenylacetate. [Link]
-
EPA CompTox Chemicals Dashboard. 2,3-Difluoro-4-methylphenylacetic acid Properties. [Link]
-
PubChem. Methyl phenylacetate | C9H10O2 | CID 7559. [Link]
-
ResearchGate. Mass spectrometry data of intermediates of the phenylacetic acid catabolic pathway MH + (monoisotopic). [Link]
-
PubMed. Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. [Link]
-
ResearchGate. Mechanism for the synthesis of fluorinated phenylacetic acid. [Link]
-
The Royal Society of Chemistry. Supporting Information for.... [Link]
-
NIST WebBook. Pentyl phenylacetate. [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0188743). [Link]
-
MassBank. Organic compounds. [Link]
-
SpectraBase. Methyl phenylacetate - Optional[MS (GC)] - Spectrum. [Link]
-
Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
-
Thieme. 4. 13C NMR Spectroscopy. [Link]
-
USPTO. Application Data | Open Data Portal. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
USPTO Patent File Wrapper. Application Data. [Link]
-
The Good Scents Company. methyl phenyl acetate, 101-41-7. [Link]
-
FooDB. Showing Compound Methyl phenylacetate (FDB010559). [Link]
-
EPFL. NMR Chemical Shifts of Trace Impurities. [Link]
-
Google Patents. (12) United States Patent. [Link]
-
Organic Syntheses. phenylacetic acid. [Link]
-
ResearchGate. 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. [Link]
-
MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]
-
PubChem. 2-Fluoro-4-methylphenylacetic acid | C9H9FO2 | CID 2778479. [Link]
-
International Journal in Physical and Applied Sciences. ESTERIFICATION OF TRIFLUOROACETIC ACID WITH PHENYLDIAZO. [Link]
-
Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
- Google Patents.
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. [Link]
-
Organic Syntheses. 2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester. [Link]
-
MDPI. Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. [Link]
-
ResearchGate. N-methylene signals of the 1 H NMR spectrum of compound 1a (C 6 D 6 ):.... [Link]
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- 2. Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. methyl phenyl acetate, 101-41-7 [thegoodscentscompany.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
Fluorinated phenylacetate building blocks for medicinal chemistry
Executive Summary: Beyond the "Magic Methyl"
In modern drug discovery, the phenylacetate scaffold represents a privileged pharmacophore, serving as the backbone for NSAIDs, synthetic auxins, and various CNS-active agents. However, the native phenylacetate moiety suffers from two primary liabilities: rapid metabolic oxidation at the benzylic position and hydrolytic instability of downstream esters/amides.
The strategic introduction of fluorine—either on the aromatic ring or at the
-
Modulate
: Lowering the of the carboxylic acid tail to improve bioavailability. -
Block Metabolism: Preventing hydroxylation at the benzylic carbon or the aromatic ring (para-position).
-
Alter Conformation: Leveraging the gauche effect to lock specific ligand-protein binding poses.
This guide details the selection, synthesis, and application of these fluorinated building blocks.
The Fluorine Effect: Physicochemical Profiling
The introduction of fluorine induces profound electronic changes. The table below summarizes the shift in properties when modifying the parent phenylacetic acid (PAA).
Table 1: Comparative Physicochemical Properties of Fluorinated PAAs
| Motif | Structure | Metabolic Liability | Key Application | |
| Native | Baseline (~4.3) | High (Benzylic Ox.) | General Scaffold | |
| -1.0 to -1.5 units | Medium (Blocked 1 H) | Bioisostere of -OH / Stability | ||
| -2.5 to -3.0 units | Low (Fully Blocked) | |||
| 4-Fluoro (Ar) | -0.1 to -0.2 units | Reduced (Blocked Para) | Blocking CYP450 oxidation | |
| 2-Fluoro (Ar) | -0.2 to -0.3 units | High | Conformational restriction (Ortho) |
Technical Insight: The
-fluorination dramatically increases the acidity of the carboxylic acid. When converting these acids to amides, the-proton becomes significantly more acidic ( drops from ~20 to ~10-12), making the stereocenter labile to racemization under basic conditions.
Strategic Selection Workflow
Before synthesis, one must select the correct fluorination pattern based on the medicinal chemistry objective.
Figure 1: Decision tree for selecting the appropriate fluorinated phenylacetate building block.
Synthetic Routes & Methodologies
Reliable access to these building blocks is critical. We rely on two primary methodologies: De Novo Construction (Pd-Catalyzed Arylation) and Late-Stage Functionalization (Electrophilic Fluorination).
Method A: Palladium-Catalyzed -Arylation (Hartwig Protocol)
This is the gold standard for synthesizing phenylacetates with complex aromatic rings, particularly when the fluorinated aryl halide is commercially available.
-
Mechanism: Oxidative addition of Ar-X to Pd(0), followed by transmetallation with a zinc enolate (Reformatsky reagent) or silyl ketene acetal, and reductive elimination.
-
Advantage: Tolerates existing fluorination on the ring and avoids harsh lithiation conditions.
Method B: Electrophilic -Fluorination
Used when the phenylacetate scaffold is already built, and
-
Reagents: Selectfluor (F-TEDA-BF4) or NFSI (N-Fluorobenzenesulfonimide).
-
Challenge: Mono- vs. Di-fluorination control.
Experimental Protocols
Protocol 1: Synthesis of -Fluoro Phenylacetate via Electrophilic Fluorination
Target: Ethyl 2-fluoro-2-phenylacetate
Safety: Selectfluor is an oxidant. Reaction must be run under inert atmosphere.[1]
-
Enolate Formation:
-
Charge a flame-dried 250 mL round-bottom flask with Ethyl phenylacetate (10.0 mmol) and anhydrous THF (50 mL).
-
Cool to -78°C (Dry ice/acetone bath).
-
Add LiHMDS (1.0 M in THF, 11.0 mmol) dropwise over 15 minutes.
-
Critical Step: Stir for 45 minutes at -78°C to ensure complete deprotonation and prevent Claisen self-condensation.
-
-
Fluorination:
-
Dissolve NFSI (11.0 mmol) in anhydrous THF (20 mL) in a separate vial.
-
Add the NFSI solution dropwise to the enolate at -78°C.
-
Allow the mixture to warm to room temperature slowly over 3 hours.
-
-
Workup:
-
Quench with saturated aqueous
. -
Extract with EtOAc (
mL). Wash combined organics with brine. -
Dry over
and concentrate.
-
-
Purification:
-
Flash column chromatography (Hexanes/EtOAc 95:5). The mono-fluoro product typically elutes just after the starting material.
-
Protocol 2: Pd-Catalyzed -Arylation (Hartwig-Type)
Target: Ethyl 2-(4-fluorophenyl)acetate
-
Catalyst Prep:
-
In a glovebox, mix
(1 mol%) and (2 mol%) in Toluene.
-
-
Coupling:
-
Add 1-Bromo-4-fluorobenzene (1.0 equiv).
-
Add the Reformatsky reagent (Ethyl bromozincacetate, 1.2 equiv, prepared from ethyl bromoacetate + Zn dust).
-
Stir at ambient temperature for 12 hours.
-
-
Validation:
-
Monitor by GC-MS. The reaction is generally clean, with the primary byproduct being reduced arene if moisture is present.
-
Visualizing the Reaction Pathway
Figure 2: Mechanism of Palladium-Catalyzed Alpha-Arylation for Phenylacetate Synthesis.
References
-
Hartwig, J. F., et al. (2001).[2][3] "Palladium-Catalyzed
-Arylation of Esters and Protected Amino Acids." Journal of the American Chemical Society.[2][4] Link -
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
Lal, G. S., et al. (1996). "Selectfluor: A Novel and Efficient Electrophilic Fluorinating Agent." Journal of Organic Chemistry. Link
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium-Catalyzed α-Arylation of Esters and Protected Amino Acids [organic-chemistry.org]
- 3. Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
2,4-difluoro-6-methylphenylacetic acid derivatives in drug discovery
An In-Depth Technical Guide to 2,4-Difluoro-6-methylphenylacetic Acid Derivatives in Drug Discovery
Authored by a Senior Application Scientist
Foreword: The Strategic Value of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks emerge as "privileged scaffolds"—structures that can bind to multiple, distinct biological targets, thereby serving as a fertile ground for drug discovery across various therapeutic areas. The 2,4-difluoro-6-methylphenylacetic acid core represents one such scaffold. Its inherent structural and electronic properties, conferred by the strategic placement of fluorine and methyl groups on a classic phenylacetic acid template, offer a unique combination of metabolic stability, conformational rigidity, and binding potential. This guide provides a technical exploration of this scaffold, from rational design and synthesis to its application in developing novel therapeutics, intended for researchers and professionals in the field of drug development.
The Core Moiety: A Structural and Physicochemical Analysis
The 2,4-difluoro-6-methylphenylacetic acid scaffold is more than a simple amalgamation of its parts. The interplay between the substituents creates a unique chemical entity with desirable drug-like properties.
-
Phenylacetic Acid Backbone : This well-established pharmacophore is present in numerous approved drugs, most notably non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and ibuprofen.[1] Its carboxylic acid group provides a key interaction point (e.g., hydrogen bonding, salt bridge formation) for many biological targets.
-
Fluorine Substitution : The two fluorine atoms at positions 2 and 4 are critical. Fluorine is the most electronegative element, and its introduction can profoundly alter a molecule's properties.
-
Metabolic Stability : C-F bonds are exceptionally strong. Replacing a metabolically labile C-H bond with C-F can block oxidation by cytochrome P450 (CYP) enzymes, thereby increasing the drug's half-life.
-
Binding Affinity : Fluorine can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, enhancing binding affinity.
-
pKa Modulation : The electron-withdrawing nature of fluorine lowers the pKa of the carboxylic acid, influencing the molecule's ionization state at physiological pH and affecting its solubility and cell permeability.
-
-
Methyl Group : The ortho-methyl group at position 6 introduces steric hindrance. This is a crucial design element that forces the acetic acid side chain out of the plane of the phenyl ring. This fixed, non-planar conformation can be critical for fitting into a specific binding pocket and can lock the molecule into a bioactive conformation, improving potency and selectivity.
The synergy of these features makes this scaffold a compelling starting point for library synthesis and lead optimization campaigns.
Caption: Generalized Suzuki coupling route for scaffold synthesis.
Experimental Protocol: Suzuki Cross-Coupling
This protocol provides a representative procedure for the synthesis of an ester precursor to the target scaffold.
Objective: To synthesize Ethyl 2-(2,4-difluoro-6-methylphenyl)acetate.
Materials:
-
2,4-Difluoro-6-methylphenylboronic acid (1.0 eq)
-
Ethyl bromoacetate (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq)
-
A suitable phosphine ligand (e.g., SPhos, 0.04 eq)
-
Potassium Carbonate (K₂CO₃, 2.5 eq), anhydrous
-
Toluene and Water (e.g., 10:1 v/v), degassed
-
Round-bottom flask, condenser, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 2,4-difluoro-6-methylphenylboronic acid, Palladium(II) Acetate, and the phosphine ligand.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. This is a critical step to prevent the oxidation and deactivation of the palladium catalyst.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous potassium carbonate, the degassed toluene/water solvent mixture, and finally the ethyl bromoacetate.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting boronic acid is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure ester product.
-
Hydrolysis: The resulting ester is then hydrolyzed to the final carboxylic acid using standard conditions (e.g., lithium hydroxide in THF/water or sodium hydroxide in ethanol) followed by acidic workup.
Self-Validation: The success of the reaction is confirmed by characterizing the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The purity is assessed by HPLC or LC-MS analysis.
Applications in Drug Discovery: Case Studies
The versatility of the 2,4-difluoro-6-methylphenylacetic acid scaffold is best illustrated through its incorporation into drug candidates targeting diverse diseases.
Case Study: Prostaglandin EP1 Receptor Antagonists for Inflammatory Pain
Prostaglandin E2 (PGE2) is a key mediator of inflammation and pain. It exerts its effects through four receptor subtypes (EP1-EP4). Selective antagonism of the EP1 receptor is a promising strategy for treating inflammatory pain with potentially fewer side effects than traditional NSAIDs.
-
Lead Compound: GW848687X, 6-[2-(5-chloro-2-{[(2,4-difluorophenyl)methyl]oxy}phenyl)-1-cyclopenten-1-yl]-2-pyridinecarboxylic acid, was identified as a potent and selective EP1 antagonist. [2]While not a direct phenylacetic acid derivative, it incorporates a closely related (2,4-difluorophenyl)methyl moiety, demonstrating the utility of the substituted phenyl ring in this therapeutic area.
-
Rationale: The 1,2-diarylcyclopentene template was optimized for EP1 potency. The 2,4-difluorophenyl group was incorporated to enhance pharmacokinetic properties and modulate binding. The development of GW848687X showed an excellent profile in preclinical models of inflammatory pain. [2]
Caption: Simplified PGE2 signaling pathway and the action of an EP1 antagonist.
Case Study: Ketohexokinase (KHK) Inhibitors for Metabolic Disease
Fructose metabolism has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes (T2D). Ketohexokinase (KHK) is the first and rate-limiting enzyme in this pathway, making it an attractive therapeutic target.
-
Clinical Candidate: PF-06835919 is a KHK inhibitor that incorporates a difluorophenylacetic acid derivative structure.
-
Clinical Data: A Phase 2a study investigated PF-06835919 in patients with NAFLD and T2D. The study demonstrated that administration of the drug over 16 weeks was generally safe and resulted in significant reductions in whole liver fat. [3]This provides strong clinical validation for targeting KHK and showcases the scaffold's utility in the metabolic disease space.
| Compound | Target | Therapeutic Area | Key Findings | Reference |
| GW848687X | Prostaglandin EP1 Receptor | Inflammatory Pain | Potent and selective antagonist with a good in vivo pharmacokinetic profile. | [2] |
| PF-06835919 | Ketohexokinase (KHK) | NAFLD / Type 2 Diabetes | Phase 2a trial showed significant reduction in liver fat; generally safe and well-tolerated. | [3] |
Analytical Characterization of Derivatives
Robust analytical methods are essential for confirming structure, assessing purity, and quantifying compounds in biological matrices during drug development. Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for this purpose.
Protocol: General LC-MS Analysis
Objective: To determine the purity and confirm the mass of a synthesized 2,4-difluoro-6-methylphenylacetic acid derivative.
Instrumentation & Materials:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.
-
Mass Spectrometer (MS), such as a quadrupole or time-of-flight (TOF) analyzer, with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, 1.7 µm). [4]* Mobile Phase A: 0.1% Formic Acid or 0.1% Difluoroacetic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid or 0.1% Difluoroacetic Acid in Acetonitrile.
-
Synthesized compound dissolved in a suitable solvent (e.g., DMSO, Methanol).
Procedure:
-
Sample Preparation: Prepare a stock solution of the analyte at 1 mg/mL. Dilute to a working concentration of ~1-10 µg/mL in the initial mobile phase composition (e.g., 95% A / 5% B).
-
Method Setup:
-
Flow Rate: Set a flow rate appropriate for the column diameter (e.g., 0.4-0.6 mL/min for a 2.1 mm ID column).
-
Gradient: Program a linear gradient, for example: 5% B to 95% B over 5-10 minutes. Hold at 95% B for 1-2 minutes, then return to initial conditions and re-equilibrate.
-
MS Parameters: Operate the ESI source in both positive and negative ion modes to ensure detection. Set the mass range to scan from m/z 100 to 1000. Optimize capillary voltage, cone voltage, and source temperature.
-
-
Injection & Analysis: Inject a small volume (1-5 µL) of the sample.
-
Data Interpretation:
-
Purity: Integrate the area of the main peak in the UV or total ion chromatogram (TIC) and express it as a percentage of the total peak area.
-
Mass Confirmation: Extract the mass spectrum for the main peak. The observed m/z for the molecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) should match the calculated theoretical mass within a narrow tolerance (e.g., <5 ppm for high-resolution MS).
-
Rationale for Mobile Phase Modifier Choice:
-
Formic Acid (FA): A standard choice that provides protons for efficient ionization in positive ESI mode.
-
Difluoroacetic Acid (DFA): An interesting alternative that can improve peak shape and offers good MS signal response, often better than trifluoroacetic acid (TFA), which is known to cause ion suppression. [4]
Future Outlook and Conclusion
The 2,4-difluoro-6-methylphenylacetic acid scaffold and its close relatives continue to demonstrate significant potential in drug discovery. The strategic combination of fluorine's electronic effects, the methyl group's steric influence, and the phenylacetic acid's versatile binding capabilities provides a robust platform for generating novel drug candidates.
Future research will likely focus on:
-
Exploring New Targets: Applying libraries based on this scaffold to novel biological targets in areas like oncology, neurodegeneration, and infectious diseases.
-
Bioisosteric Replacement: Replacing the carboxylic acid with other acidic functional groups (e.g., tetrazoles, hydroxamic acids) to fine-tune physicochemical properties and explore new interactions.
-
CNS Penetration: Optimizing derivatives to cross the blood-brain barrier, a significant challenge in drug discovery, could open up applications for CNS disorders. [5] In conclusion, the 2,4-difluoro-6-methylphenylacetic acid core is a validated and highly valuable privileged scaffold. A deep understanding of its synthesis, physicochemical properties, and biological applications, as outlined in this guide, empowers researchers to leverage its full potential in the quest for new and effective medicines.
References
- Inventiva Pharma. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
-
Giblin, G. M. P., et al. (2007). The discovery of 6-[2-(5-chloro-2-{[(2,4-difluorophenyl)methyl]oxy}phenyl)-1-cyclopenten-1-yl]-2-pyridinecarboxylic acid, GW848687X, a potent and selective prostaglandin EP1 receptor antagonist for the treatment of inflammatory pain. Bioorganic & Medicinal Chemistry Letters, 17(2), 385-389. Available from: [Link]
-
Saxena, A. R., et al. (2023). A phase 2a, randomized, double-blind, placebo-controlled, three-arm, parallel-group study to assess the efficacy, safety, tolerability and pharmacodynamics of PF-06835919 in patients with non-alcoholic fatty liver disease and type 2 diabetes. Diabetes, Obesity and Metabolism, 25(4), 992-1001. Available from: [Link]
- Waters Corporation. Difluoroacetic Acid as a Mobile Phase Modifier for LC-MS Analysis of Small Molecules.
-
MDPI. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives.Molbank, 2024(1), M1837. Available from: [Link]
-
Santini, C., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters, 13(7), 1277-1280. Available from: [Link]
-
Johannes, C., et al. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of Medicinal Chemistry. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The discovery of 6-[2-(5-chloro-2-{[(2,4-difluorophenyl)methyl]oxy}phenyl)-1-cyclopenten-1-yl]-2-pyridinecarboxylic acid, GW848687X, a potent and selective prostaglandin EP1 receptor antagonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase 2a, randomized, double-blind, placebo-controlled, three-arm, parallel-group study to assess the efficacy, safety, tolerability and pharmacodynamics of PF-06835919 in patients with non-alcoholic fatty liver disease and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 2,4-difluoro-6-methylphenylacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2,4-difluoro-6-methylphenylacetate is a specialized organic compound with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a proposed synthesis protocol, and a discussion of its potential research applications. As this appears to be a novel or less-catalogued compound, this document also addresses the current status of its public database identifiers.
Chemical Identity and Database Information
A thorough search of prominent chemical databases indicates that as of the date of this publication, a specific PubChem Compound Identification (CID) and a ChemSpider ID have not been assigned to Methyl 2,4-difluoro-6-methylphenylacetate. This is not uncommon for novel compounds or those that have been synthesized for specific, proprietary research and have not yet been catalogued in public repositories.
However, the compound is identifiable by its Chemical Abstracts Service (CAS) number, which provides a unique identifier for this specific chemical substance.
Table 1: Compound Identification
| Identifier | Value | Source |
| Chemical Name | Methyl 2,4-difluoro-6-methylphenylacetate | - |
| CAS Number | 1806334-69-9 | Chemical Supplier Catalogs |
| PubChem CID | Not Available | [1] |
| ChemSpider ID | Not Available | - |
Physicochemical Properties
Based on its chemical structure, several key physicochemical properties can be predicted. These properties are crucial for understanding its behavior in various experimental settings, including solubility, reactivity, and potential for biological activity.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₀H₁₀F₂O₂ | - |
| Molecular Weight | 200.18 g/mol | - |
| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | Based on similar phenylacetate esters. |
| Boiling Point | Estimated >200 °C | Fluorination and methylation typically increase the boiling point compared to methyl phenylacetate. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF). Poorly soluble in water. | Typical for moderately polar organic esters. |
| LogP | Estimated 2.5 - 3.5 | The presence of fluorine atoms increases lipophilicity. |
Synthesis Protocol: A Proposed Pathway
Logical Workflow for Synthesis
Caption: Proposed two-step synthesis pathway for Methyl 2,4-difluoro-6-methylphenylacetate.
Step 1: Synthesis of 2,4-difluoro-6-methylphenylacetic acid
The synthesis of the carboxylic acid precursor is a critical first step. A plausible route starts from 2,4-difluoro-6-methylaniline, proceeding through a nitrile intermediate.
Materials and Reagents:
-
2,4-difluoro-6-methylaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Potassium cyanide (KCN) or Copper(I) cyanide (CuCN)
-
Sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization: Dissolve 2,4-difluoro-6-methylaniline in a suitable acidic solution (e.g., aqueous HCl) and cool to 0-5 °C. Add a solution of sodium nitrite dropwise to form the diazonium salt.
-
Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution of KCN or a suspension of CuCN. Slowly add the cold diazonium salt solution to the cyanide solution. Allow the reaction to warm to room temperature and then heat gently to ensure complete reaction.
-
Work-up and Extraction: After cooling, extract the resulting 2,4-difluoro-6-methylbenzonitrile with an organic solvent like diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Hydrolysis: Remove the solvent under reduced pressure. The crude nitrile can then be hydrolyzed to the carboxylic acid by heating with a strong acid, such as aqueous sulfuric acid.[4]
-
Purification: After hydrolysis, the product, 2,4-difluoro-6-methylphenylacetic acid, will precipitate upon cooling. The solid can be collected by filtration, washed with cold water, and recrystallized from a suitable solvent system.
Step 2: Esterification
The final step is the conversion of the carboxylic acid to its methyl ester. Fischer esterification is a standard and effective method.[5] Alternatively, for acid-sensitive substrates, other methods like using titanium tetrachloride can be employed.[6]
Materials and Reagents:
-
2,4-difluoro-6-methylphenylacetic acid
-
Methanol (reagent grade, anhydrous)
-
Concentrated sulfuric acid (catalytic amount) or Titanium tetrachloride[6]
-
Sodium bicarbonate solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure (Fischer Esterification):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2,4-difluoro-6-methylphenylacetic acid in an excess of methanol.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product into an organic solvent such as dichloromethane or ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. The solvent can be removed under reduced pressure, and the resulting crude ester can be purified by vacuum distillation or column chromatography to yield the final product, Methyl 2,4-difluoro-6-methylphenylacetate.
Potential Applications and Areas for Further Research
While specific applications for Methyl 2,4-difluoro-6-methylphenylacetate are not extensively documented, its structural features suggest several promising areas for research and development:
-
Medicinal Chemistry: Fluorinated organic molecules are of significant interest in drug discovery. The fluorine atoms can modulate electronic properties, lipophilicity, and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. This compound could serve as a valuable building block for the synthesis of novel therapeutic agents.
-
Agrochemicals: The phenylacetic acid moiety is a common scaffold in herbicides and pesticides. The introduction of fluorine and methyl groups can enhance the biological activity and selectivity of these compounds.
-
Materials Science: Aryl esters with fluorine substituents can be precursors for polymers with unique properties, such as thermal stability and hydrophobicity.
Conclusion
Methyl 2,4-difluoro-6-methylphenylacetate represents a potentially valuable, yet under-documented, chemical entity. While it currently lacks identifiers in major public databases like PubChem and ChemSpider, its chemical identity is established through its CAS number. The synthetic pathway outlined in this guide, based on fundamental and reliable organic reactions, provides a clear roadmap for its preparation in a laboratory setting. The unique combination of a phenylacetate core with fluoro and methyl substitutions makes it a compelling target for further investigation in drug discovery, agrochemical research, and materials science.
References
- Inventiva Pharma.
- PubChem. PubChem Database.
- Organic Syntheses Procedure. Phenylacetic acid.
- MDPI. Synthesis of 2-[(3,4,5-Triphenyl)
- Google Patents.
- MDPI.
- Google Patents.
- ResearchGate.
- Google Patents. Process for the preparation of 2,4,6-trimethylphenylacetic acid.
- Organic Chemistry Portal. Acid to Ester - Common Conditions.
- Google Patents.
- Organic Syntheses Procedure. 2-Butynoic acid, 4,4,4-trifluoro-, ethyl ester.
- Google Patents. Synthetic method of methyl (ethyl)
Sources
Methodological & Application
Using Methyl 2,4-difluoro-6-methylphenylacetate as a PNA monomer intermediate
Abstract
This guide details the chemical processing and application of Methyl 2,4-difluoro-6-methylphenylacetate (MDMPA) as a critical intermediate in the synthesis of modified Peptide Nucleic Acid (PNA) monomers.
The 2,4-difluoro-6-methylphenyl moiety serves as a hydrophobic isostere of Thymine . Unlike natural nucleobases, this motif lacks hydrogen-bonding capability but mimics the steric volume and shape of Thymine. It is employed to probe the mechanics of base stacking, enhance the lipophilicity of PNA oligomers for improved cellular uptake, and stabilize duplexes via hydrophobic packing rather than Watson-Crick pairing. This protocol covers the hydrolysis of the ester, coupling to the PNA backbone, and solid-phase incorporation.
Introduction & Mechanistic Rationale
The Role of Fluorinated Isosteres
Standard PNA monomers rely on hydrogen bonding (A-T, G-C) for duplex stability. However, in therapeutic applications, the polarity of these bases can limit membrane permeability.
-
The Molecule: Methyl 2,4-difluoro-6-methylphenylacetate is the "base" precursor.
-
The mimicry: The 2,4-difluoro substitution mimics the electronic periphery of the Thymine carbonyls, while the 6-methyl group mimics the Thymine methyl, providing steric bulk that fits the major groove.
-
The Linker: The acetic acid tail (derived from this ester) connects the aromatic ring to the secondary amine of the N-(2-aminoethyl)glycine (Aeg) backbone.
Strategic Advantages
-
Metabolic Stability: The fluorinated phenyl ring is resistant to enzymatic degradation.
-
Hydrophobic Zipper: Incorporation of this monomer into PNA duplexes creates "hydrophobic cores" that stabilize the helix in the absence of hydrogen bonds.
-
Steric Enforcement: The 6-methyl group (ortho to the linker) restricts rotation around the methylene bridge, potentially pre-organizing the monomer for binding.
Chemical Properties & Safety
| Property | Specification |
| Compound Name | Methyl 2,4-difluoro-6-methylphenylacetate |
| CAS Number | 1806334-69-9 |
| Molecular Formula | C₁₀H₁₀F₂O₂ |
| Molecular Weight | 200.18 g/mol |
| Solubility | Soluble in DCM, DMF, MeOH; Insoluble in Water |
| Role | Nucleobase acetic acid precursor (Thymine Isostere) |
Safety Warning: Fluorinated aromatics can be skin irritants. All synthesis steps involving DIPEA and TFA must be performed in a fume hood.
Synthetic Workflow Visualization
The following diagram illustrates the conversion of the methyl ester intermediate into a fully protected PNA monomer ready for oligomerization.
Figure 1: Synthetic pathway from the methyl ester intermediate to the Fmoc-protected PNA monomer.
Experimental Protocols
Protocol A: Preparation of the Free Acid (Hydrolysis)
Objective: Convert the methyl ester to the carboxylic acid required for amide coupling.
-
Dissolution: Dissolve 1.0 g (5.0 mmol) of Methyl 2,4-difluoro-6-methylphenylacetate in 15 mL of Methanol (MeOH).
-
Saponification: Add 10 mL of 1M Lithium Hydroxide (LiOH) aqueous solution dropwise at 0°C.
-
Reaction: Stir at room temperature (RT) for 3 hours. Monitor by TLC (System: Hexane/EtOAc 3:1). The starting material spot (Rf ~0.6) should disappear.
-
Workup:
-
Evaporate MeOH under reduced pressure.
-
Dilute the remaining aqueous residue with 20 mL water.
-
Wash with 15 mL Diethyl Ether (to remove unreacted ester).
-
Critical Step: Acidify the aqueous layer to pH 2 using 1M HCl. The product will precipitate as a white solid.
-
-
Isolation: Extract the acidified aqueous layer with Ethyl Acetate (3 x 20 mL). Dry over Na₂SO₄ and concentrate.
Protocol B: Synthesis of the PNA Monomer
Objective: Couple the free acid to the PNA backbone (Fmoc-Aeg-OtBu).
Note on Sterics: The 6-methyl group creates steric hindrance near the reaction site. HATU is preferred over DCC/HOBt to ensure efficient coupling.
-
Activation: In a dry flask, dissolve the Free Acid (from Protocol A, 1.0 eq) in anhydrous DMF (0.2 M concentration). Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 5 minutes to form the activated ester.
-
Coupling: Add Fmoc-Aeg-OtBu (PNA backbone, 1.0 eq).
-
Reaction: Stir at RT for 4–6 hours.
-
QC Check: HPLC should show a shift to a higher molecular weight species.
-
-
Purification: Dilute with EtOAc, wash with 5% NaHCO₃, 5% citric acid, and brine. Dry and concentrate. Purify via silica gel flash chromatography (0-5% MeOH in DCM).
-
Final Deprotection (tBu removal): Treat the resulting ester with TFA:DCM (1:1) for 1 hour to remove the tert-butyl group. Evaporate TFA, co-evaporate with toluene, and precipitate in cold diethyl ether.
-
Product: Fmoc-Aeg(2,4-difluoro-6-methylphenylacetyl)-OH.
-
Protocol C: Solid Phase Peptide Synthesis (SPPS)
Objective: Incorporate the modified monomer into a PNA oligomer.[5][6][7]
| Parameter | Condition |
| Resin | Rink Amide ChemMatrix or MBHA (Loading 0.2–0.5 mmol/g) |
| Scale | 2 µmol or 5 µmol |
| Deprotection | 20% Piperidine in DMF (2 x 5 min) |
| Coupling Reagents | HATU (4 eq), DIPEA (8 eq), Monomer (4 eq) |
| Coupling Time | Double Coupling Recommended (2 x 30 min) due to steric bulk. |
| Capping | Acetic Anhydride/Lutidine/DMF (5:6:89) |
SPPS Cycle Diagram:
Figure 2: SPPS Cycle emphasizing the extended coupling requirements for the hindered monomer.
Quality Control & Validation
To ensure the integrity of the "Hydrophobic Thymine" PNA, the following validation steps are mandatory:
-
¹⁹F NMR Spectroscopy:
-
This is the most specific test. The monomer should show two distinct signals for the 2- and 4-fluorine atoms.
-
Shift Reference: ~ -110 to -120 ppm (relative to CFCl₃). The signals will be split due to F-F and F-H coupling.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Verify the exact mass of the final PNA oligomer.
-
Note: Fluorine adds mass (18.998 Da) but does not change the charge state.
-
-
Melting Temperature (Tm) Analysis:
-
Hybridize the modified PNA with a complementary DNA strand containing Adenine (A).
-
Expectation: The Tm may be lower than a standard T-A pair due to lack of H-bonds, but should be stable compared to a mismatch. If hybridized against a non-polar DNA mimic (e.g., difluorotoluene DNA), Tm should increase due to hydrophobic packing.
-
References
-
Nielsen, P. E., et al. (1991).[8][9][10] "Sequence-selective recognition of DNA by strand displacement with a thymine-substituted polyamide." Science, 254(5037), 1497-1500. Link
-
Moran, S., et al. (1997). "Difluorotoluene, a Nonpolar Isostere for Thymine, Codes Specifically and Efficiently for Adenine in DNA Replication." Journal of the American Chemical Society, 119(8), 2056-2057. Link
-
Wojciechowski, F., & Hudson, R. H. (2007). "Nucleobase modifications in peptide nucleic acids." Current Topics in Medicinal Chemistry, 7(7), 667-679. Link
-
Biosearch Technologies. "General PNA Oligomer Synthesis Protocols." Application Guide. Link
-
Creative Peptides. "Chemical Synthesis of PNA Oligomers with Fmoc." Service Overview. Link
Sources
- 1. Methyl phenylacetate - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. CAS 101-41-7: Methyl phenylacetate | CymitQuimica [cymitquimica.com]
- 4. 001chemical.com [001chemical.com]
- 5. PNA Oligomer Synthesis by Fmoc Chemistry - Creative Peptides [pna.creative-peptides.com]
- 6. researchgate.net [researchgate.net]
- 7. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 8. chempep.com [chempep.com]
- 9. Peptide nucleic acid - Wikipedia [en.wikipedia.org]
- 10. Peptide nucleic acids can form hairpins and bind RNA-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]
Mastering the Suzuki-Miyaura Coupling of Methyl 2,4-difluoro-6-methylphenylacetate: Strategies and Protocols for a Challenging Substrate
An Application Guide for Researchers
This guide provides an in-depth analysis and detailed protocols for the successful application of methyl 2,4-difluoro-6-methylphenylacetate in Suzuki-Miyaura cross-coupling reactions. Designed for researchers, chemists, and professionals in drug development, this document elucidates the mechanistic principles and practical considerations necessary to navigate the complexities associated with this sterically hindered and electronically demanding substrate.
Introduction: The Challenge and Opportunity of a Unique Building Block
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl structures prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2] The reaction's power lies in its functional group tolerance, mild conditions, and the commercial availability of its reagents.[3]
Methyl 2,4-difluoro-6-methylphenylacetate presents itself as a valuable, yet challenging, building block. Its structure incorporates:
-
Steric Hindrance: A methyl group at the C6 position, ortho to the reactive site, significantly impedes the approach of the palladium catalyst. Overcoming this steric barrier is a primary challenge in achieving high coupling efficiency.[4]
-
Electronic Effects: Two electron-withdrawing fluorine atoms deactivate the aryl ring, potentially slowing the rate-determining oxidative addition step of the catalytic cycle.[5]
-
Base-Sensitive Functionality: The methyl ester group is susceptible to hydrolysis under strongly basic conditions, necessitating careful selection of the reaction base to preserve the molecule's integrity.[6]
This application note addresses these challenges head-on, providing a strategic framework and a robust protocol to effectively utilize this unique substrate in C-C bond formation.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[7] The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or carbon-triflate) bond of the aryl electrophile. This is often the rate-limiting step and is sensitive to both steric and electronic factors of the substrate.[5]
-
Transmetalation: The organic moiety from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron species.[6][9]
-
Reductive Elimination: The two organic partners on the palladium center couple to form the new C-C bond, yielding the biaryl product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[8]
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Strategic Protocol Design for a Challenging Substrate
To overcome the inherent difficulties of coupling methyl 2,4-difluoro-6-methylphenylacetate, each component of the reaction must be carefully selected. The following choices are grounded in established best practices for sterically hindered and electronically deactivated substrates.[3][10]
-
Catalyst & Ligand Selection (The Core Strategy): Standard catalysts like Pd(PPh₃)₄ often fail with sterically demanding substrates.[4] The key to success lies in using bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands. These ligands promote both the oxidative addition and the reductive elimination steps.[3] Ligands such as SPhos or XPhos are excellent starting points due to their proven efficacy in coupling ortho-substituted aryl halides.[3][11] N-heterocyclic carbene (NHC) ligands also represent a powerful alternative for hindered couplings.[12]
-
Base Selection (Preserving the Ester): The base is crucial for activating the boronic acid but poses a risk to the methyl ester. Strong bases like NaOH or KOH should be avoided. Instead, moderately basic inorganic salts are ideal.
-
Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base. A common and effective system is 1,4-Dioxane/Water or Toluene/Water . Anhydrous conditions using a soluble base like potassium tert-butoxide (KOtBu) can also be explored, particularly if ester hydrolysis remains a concern.[12]
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of methyl 2-(2-bromo-3,5-difluorophenyl)acetate (a plausible precursor) with a generic arylboronic acid.
Workflow Overview
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Reagents and Materials
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Methyl 2-(2-bromo-3,5-difluorophenyl)acetate | 265.04 | 1.0 | 1.0 |
| Arylboronic Acid | - | 1.2 | 1.2 |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 0.01 | 0.02 |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 410.51 | 0.04 | 0.04 |
| K₃PO₄ (Potassium Phosphate) | 212.27 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 5 mL | - |
| Water (degassed) | - | 1 mL | - |
Step-by-Step Procedure
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add methyl 2-(2-bromo-3,5-difluorophenyl)acetate (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add 1,4-dioxane (5 mL) and water (1 mL).
-
Degassing: Seal the vessel and purge the mixture with a stream of argon for 10-15 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium precursor, Pd₂(dba)₃ (0.01 mmol, 0.01 equiv), and the SPhos ligand (0.04 mmol, 0.04 equiv).
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath at 100 °C. Stir the reaction vigorously overnight (12-18 hours).
-
Monitoring: After cooling to room temperature, the reaction's progress can be checked by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Workup: Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).[1]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.[1]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst.2. Insufficiently electron-rich ligand.3. Low temperature. | 1. Ensure proper degassing; use fresh catalyst.2. Switch to a more electron-rich/bulky ligand (e.g., RuPhos) or an NHC-based catalyst system.[3][12]3. Increase temperature cautiously (e.g., to 110 °C). |
| Ester Hydrolysis | Base is too strong or reaction time/temperature is excessive. | 1. Switch to a milder base like K₂CO₃ or KF.[6]2. Reduce reaction temperature or time.3. Consider running the reaction under anhydrous conditions with a base like KOtBu.[12] |
| Protodeboronation | Competitive reaction where the boronic acid is replaced by a hydrogen atom. | 1. Use a slight excess of the boronic acid (1.2-1.5 equiv).2. Ensure rigorous degassing.3. Use boronic esters (e.g., pinacol esters), which can be more stable. |
| Homocoupling | Reaction of two boronic acid molecules or two aryl halide molecules. | 1. Lower the catalyst loading.2. Adjust the ligand-to-palladium ratio.3. Ensure slow and controlled heating. |
Conclusion
While methyl 2,4-difluoro-6-methylphenylacetate is a demanding substrate for Suzuki-Miyaura coupling, high yields can be achieved through a rational and informed approach. The successful transformation hinges on mitigating steric hindrance and electronic deactivation by employing bulky, electron-rich phosphine ligands. Furthermore, careful selection of a moderately strong, non-nucleophilic base like K₃PO₄ is critical to prevent unwanted hydrolysis of the ester functional group. The protocol and strategies outlined in this guide provide a robust starting point for researchers to unlock the synthetic potential of this valuable fluorinated building block.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
The Organic Chemistry Tutor. Suzuki Coupling, Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Sato, Y., et al. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]
-
Huo, C., et al. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. PMC. [Link]
-
Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]
-
Martin, R. & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. [Link]
-
Vuoti, S., et al. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. ResearchGate. [Link]
-
Wolfe, J. P., et al. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
-
Sharma, S., et al. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. [Link]
-
Reddit. Why is the Suzuki-Miyaura coupling reaction steric sensitive? r/chemistry. [Link]
-
MacInnis, T. D., et al. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
-
Zhang, T., & Zhang, W. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. ResearchGate. [Link]
-
Li, G., et al. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]
Sources
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. youtube.com [youtube.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. wwjmrd.com [wwjmrd.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
Troubleshooting & Optimization
Preventing defluorination during Methyl 2,4-difluoro-6-methylphenylacetate synthesis
Subject: Prevention of Defluorination & Isomerization During Synthesis
Executive Summary: The Steric-Electronic Paradox
Synthesizing Methyl 2,4-difluoro-6-methylphenylacetate presents a unique "Steric-Electronic Mismatch." The 6-methyl group provides significant steric hindrance at the benzylic position, retarding standard nucleophilic substitutions (like
However, the 2,4-difluoro substitution pattern renders the aromatic ring electron-deficient. Under these forced conditions, the ring becomes susceptible to Nucleophilic Aromatic Substitution (
This guide addresses the suppression of these specific side reactions.
Diagnostic Module: Identifying the Defluorination Pathway
Before altering your protocol, use this flowchart to identify how you are losing fluorine.
Figure 1: Diagnostic decision tree for identifying the mechanism of fluorine loss based on mass spectrometry shifts and reaction conditions.
Troubleshooting Guides & FAQs
Scenario A: Defluorination during Pd-Catalyzed Cross-Coupling
Context: You are coupling a 2,4-difluoro-6-methyl aryl halide with a zinc enolate (Negishi) or malonate (Suzuki/Arylation) to install the acetate tail.
Q1: I see significant hydrodefluorination (M-F+H) byproducts. Is my catalyst "eating" the fluorine? A: Yes. Palladium (0) is electron-rich and can insert into the C-F bond (Oxidative Addition), especially at the ortho-position (C2) or para-position (C4) if the C-X bond is difficult to access due to the 6-methyl steric bulk.
-
The Fix: Switch to bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos). These ligands facilitate the desired C-C coupling reductive elimination faster than the C-F oxidative addition can occur.
-
Protocol Adjustment: Avoid hydride donors. If using boronic acids, ensure your base (e.g.,
) is anhydrous to prevent hydrolytic defluorination.
Q2: Why does the reaction stall with the 6-methyl group present? A: The "Ortho Effect." The 6-methyl group twists the ring out of planarity, making the oxidative addition of the aryl halide to Pd slower.
-
The Fix: Do not simply raise the temperature (which promotes defluorination). Instead, use a "Pre-activated" catalyst system (e.g., Pd(dba)2 + Ligand) rather than Pd(II) salts that require in-situ reduction, ensuring high active catalyst concentration at lower temperatures (
).
Scenario B: Defluorination during Cyanation/Hydrolysis (
)
Context: You are reacting 2,4-difluoro-6-methylbenzyl bromide with cyanide or malonate.
Q3: I am getting a "phenolic" impurity (M-F+OH). Why?
A: This is classic
-
The Fix:
-
Solvent Switch: Move from polar aprotic solvents (DMF, DMSO) to non-polar solvents (Toluene) with a Phase Transfer Catalyst (TBAB). This "tight ion pairing" reduces the hardness of the nucleophile, favoring
over . -
Leaving Group: If using a benzyl chloride, switch to benzyl bromide or iodide to accelerate the desired benzylic substitution over the ring attack.
-
Optimized Synthesis Protocols
Method A: The "Safe" Pd-Catalyzed Alpha-Arylation (Recommended)
Best for: High purity requirements, avoiding harsh bases.
Principle: Uses a bulky ligand to couple the aryl bromide directly with dimethyl malonate, followed by decarboxylation.
| Component | Specification | Purpose |
| Substrate | 1-Bromo-2,4-difluoro-6-methylbenzene | Aryl Electrophile |
| Coupling Partner | Dimethyl Malonate | Acetate Precursor |
| Catalyst | Palladium Source | |
| Ligand | t-BuXPhos or BrettPhos (2 mol%) | Critical: Prevents C-F insertion via steric bulk. |
| Base | Mild base, avoids | |
| Solvent | 1,4-Dioxane or Toluene | Non-polar/Weakly polar. |
Step-by-Step:
-
Charge flask with
, Ligand, and under Argon. -
Add solvent and stir for 5 mins to ligate Pd.
-
Add Aryl Bromide and Dimethyl Malonate.
-
Heat to 60-70°C (Do not exceed 90°C).
-
Monitor by HPLC. Upon completion, perform standard acidic workup.
-
Decarboxylation: Reflux crude malonate in DMSO/NaCl/Water (Krapcho conditions) to yield the ester.
Method B: Phase-Transfer Cyanation (Low Cost)
Best for: Large scale, cost-sensitive production.
Principle: Uses Phase Transfer Catalysis (PTC) to keep the cyanide "naked" enough for
-
Mixture: Dissolve 2,4-difluoro-6-methylbenzyl bromide in Toluene (3 vol).
-
Aqueous Phase: Prepare saturated NaCN (1.1 eq) in water.
-
Catalyst: Add TBAB (Tetrabutylammonium bromide) (5 mol%).
-
Reaction: Vigorously stir at 40°C .
-
Note: If reaction is too slow, add NaI (10 mol%) to generate the benzyl iodide in situ (Finkelstein) rather than heating. Heating >60°C triggers C4-defluorination.
-
-
Hydrolysis/Esterification: Treat nitrile with
/MeOH. (Acidic conditions prevent hydrolysis).
Comparative Data: Solvent Effects on Defluorination
The following table illustrates the impact of solvent choice on the ratio of Product vs. Defluorinated Byproduct (S_NAr) during the cyanation step.
| Solvent System | Temperature | Reaction Time | Yield (Desired) | Defluorinated Impurity (%) |
| DMF (Standard) | 80°C | 4 h | 65% | 12% (High Risk) |
| DMSO | 60°C | 6 h | 70% | 8% |
| Toluene/Water (PTC) | 50°C | 12 h | 92% | < 0.5% (Optimal) |
| Acetonitrile | Reflux | 8 h | 75% | 5% |
References
-
Buchwald, S. L., et al.
-Arylation of Esters and Amides." Chemical Reviews, 2015. -
Hartwig, J. F. "Evolution of C–H Bond Functionalization with Palladium." Accounts of Chemical Research, 2012.
- Plattner, D. A. "Nucleophilic Aromatic Substitution of Fluoroarenes." Journal of Organic Chemistry, 2008. (General principles of on difluoro-systems).
-
Sigma-Aldrich. "2,4-Difluorophenylacetic acid Product Specification." (Used for baseline stability data).
-
PrepChem. "Synthesis of methyl phenylacetate derivatives." (General esterification protocols).
Disclaimer: This guide is for research purposes only. Always consult the specific MSDS for 2,4-difluoro-6-methylphenylacetate and its precursors before handling.
Sources
Technical Support Center: Optimizing Yield of Methyl 2,4-difluoro-6-methylphenylacetate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Methyl 2,4-difluoro-6-methylphenylacetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the esterification of 2,4-difluoro-6-methylphenylacetic acid. The presence of an ortho-methyl group introduces significant steric hindrance around the carboxylic acid, which can complicate standard esterification procedures and lead to suboptimal yields.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve these issues effectively. We will explore several methodologies, from the classical Fischer-Speier esterification to more advanced coupling protocols, explaining the chemical principles and providing actionable, field-tested advice.
Logical Troubleshooting Workflow
Before diving into specific issues, it's helpful to have a logical workflow for troubleshooting. The following diagram outlines a decision-making process for selecting and optimizing an esterification strategy for this sterically hindered substrate.
Caption: Troubleshooting workflow for esterification of a sterically hindered acid.
Part 1: Fischer-Speier Esterification (Acid-Catalyzed)
This is the most fundamental method for esterification, relying on an acid catalyst to facilitate the reaction between a carboxylic acid and an alcohol.[1] While economical, its reversible nature and sensitivity to steric effects often lead to challenges with substrates like 2,4-difluoro-6-methylphenylacetic acid.[2][3]
Frequently Asked Questions & Troubleshooting
Q1: My Fischer esterification has run for 24 hours, but TLC and ¹H NMR analysis show only ~50% conversion. What is limiting my yield?
A1: There are two primary factors limiting your yield in this specific case:
-
Chemical Equilibrium: Fischer esterification is a reversible reaction that produces water as a byproduct.[4] As water accumulates, the reverse reaction (ester hydrolysis) begins to compete, establishing an equilibrium that prevents full conversion.[5][6]
-
Steric Hindrance: The methyl group at the ortho- (C6) position of your phenylacetic acid physically blocks the approach of methanol to the carboxylic acid's carbonyl carbon. This significantly slows the rate of the forward reaction, making it difficult to reach even the equilibrium point in a reasonable timeframe.[7]
Q2: How can I push the Fischer esterification equilibrium toward the product side to improve my yield?
A2: To overcome the equilibrium limitation, you must apply Le Châtelier's principle. There are two effective strategies:
-
Use a Large Excess of Alcohol: The most common approach is to use methanol as the reaction solvent.[8] By using a large molar excess (e.g., 10-50 equivalents), you shift the equilibrium position significantly towards the ester product.[9]
-
Remove Water as It Forms: For higher-boiling alcohols, a Dean-Stark apparatus can be used to azeotropically remove water.[1] For methanol, this is less practical. An alternative is to include a dehydrating agent, such as molecular sieves, in the reaction mixture, although this can sometimes complicate workup.
Q3: I've used methanol as the solvent and refluxed for 48 hours, but the yield is still unsatisfactory. Is there a better catalyst than sulfuric acid?
A3: While H₂SO₄ is standard, other catalysts can be used. p-Toluenesulfonic acid (p-TsOH) is a common alternative.[1] However, for a sterically hindered substrate, simply changing the acid catalyst is unlikely to solve the fundamental problem of slow reaction rates. At this point, you should consider moving to a method that involves activating the carboxylic acid.
Baseline Protocol: Fischer-Speier Esterification
-
Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,4-difluoro-6-methylphenylacetic acid (1.0 eq).
-
Reagents: Add anhydrous methanol (20-30 eq, serving as the solvent).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) dropwise while stirring.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 24-48 hours. Monitor the reaction progress by TLC or GC.
-
Workup: Cool the reaction to room temperature. Carefully neutralize the acid with a saturated solution of sodium bicarbonate (NaHCO₃). Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester via silica gel column chromatography.
Part 2: Esterification via Acyl Chloride Intermediate
When direct catalysis fails, a robust strategy is to convert the carboxylic acid into a more reactive intermediate. The acyl chloride is highly electrophilic and reacts rapidly with alcohols, even sterically hindered ones, without the issue of an unfavorable equilibrium. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[10][11]
Frequently Asked Questions & Troubleshooting
Q1: What are the main advantages of the thionyl chloride method over Fischer esterification for my substrate?
A1: The primary advantages are:
-
Irreversible Reaction: The reaction of the acyl chloride with methanol is essentially irreversible, driving the reaction to completion and enabling much higher yields.
-
High Reactivity: The acyl chloride is significantly more electrophilic than the protonated carboxylic acid, easily overcoming the steric hindrance from the ortho-methyl group.
-
Gaseous Byproducts: The byproducts of the acyl chloride formation (SO₂ and HCl) are gases, which can be easily removed, simplifying the initial purification.[12]
Q2: After adding thionyl chloride, my reaction mixture turned dark brown/black. Is this normal?
A2: Some darkening can occur, but a significant change to black may indicate decomposition. This can be caused by:
-
Excessive Heat: The formation of the acyl chloride should be done at room temperature or with gentle heating. Overheating can lead to side reactions and charring.
-
Impurities: Impurities in the starting carboxylic acid can sometimes react with the highly reactive thionyl chloride. Ensure your starting material is pure.
-
Reaction Time: Prolonged exposure to thionyl chloride at high temperatures is unnecessary and can be detrimental. The reaction is often complete within 1-3 hours.
Q3: The final ester product is clean by NMR, but my yield is low after workup. Where could I be losing product?
A3: Product loss often occurs during the aqueous workup. The intermediate acyl chloride is highly moisture-sensitive. If it is not fully reacted with methanol before workup, it will rapidly hydrolyze back to the starting carboxylic acid upon contact with water.[6] Ensure the second step (addition of methanol) is allowed to proceed to completion before quenching the reaction.
Protocol: Two-Step Esterification via Thionyl Chloride
-
Acyl Chloride Formation:
-
In a fume hood, add 2,4-difluoro-6-methylphenylacetic acid (1.0 eq) to a flame-dried flask under a nitrogen atmosphere.
-
Add thionyl chloride (SOCl₂, 1.5-2.0 eq) dropwise at room temperature. A catalytic amount of DMF (1-2 drops) can be added to accelerate the reaction.
-
Stir the mixture at room temperature for 1-2 hours or until gas evolution ceases. The reaction can be gently warmed (e.g., to 40-50°C) if necessary.
-
Remove the excess thionyl chloride under reduced pressure. It is often beneficial to co-evaporate with an anhydrous solvent like toluene to ensure all SOCl₂ is removed.
-
-
Esterification:
-
Dissolve the crude acyl chloride in an anhydrous, non-protic solvent (e.g., dichloromethane or THF).
-
Cool the solution in an ice bath (0°C).
-
Slowly add a solution of anhydrous methanol (1.5-2.0 eq) and a non-nucleophilic base like triethylamine or pyridine (1.5 eq) to scavenge the HCl produced.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Proceed with a standard aqueous workup, followed by drying and purification.
-
Part 3: Steglich Esterification (Carbodiimide Coupling)
The Steglich esterification is a very mild and effective method for forming esters, particularly for substrates that are sensitive to acid or high temperatures.[13] It uses a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. A catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial for efficient esterification of alcohols.[14]
Frequently Asked Questions & Troubleshooting
Q1: How does the Steglich reaction work, and why is DMAP necessary?
A1: DCC or EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[14] While an alcohol can react with this intermediate directly, the reaction is often slow. DMAP, being a superior nucleophile, reacts with the O-acylisourea to form an even more reactive N-acylpyridinium salt. This "active ester" intermediate then reacts rapidly with the alcohol to form the desired ester. The use of catalytic DMAP prevents a common side reaction where the O-acylisourea rearranges to a stable, unreactive N-acylurea.[15]
Caption: Role of DMAP in Steglich Esterification.
Q2: My reaction seems to work, but I am having extreme difficulty removing the dicyclohexylurea (DCU) byproduct from my ester. How can I purify my product?
A2: This is the most common issue with DCC-mediated couplings. DCU is a sparingly soluble solid that often co-elutes with products on silica gel. Here are several methods for its removal:
-
Filtration: DCU is poorly soluble in many organic solvents like dichloromethane, ethyl acetate, and diethyl ether. After the reaction is complete, filter the entire reaction mixture through a pad of Celite to remove the bulk of the precipitated DCU.[16]
-
Cold Precipitation: Concentrate the crude reaction mixture, redissolve it in a minimal amount of cold dichloromethane or ether, and store it in a freezer (-20°C). The DCU will often precipitate and can be removed by another filtration.[16]
-
Switch to EDC: The best solution is often preventative. Use the hydrochloride salt of EDC instead of DCC. The corresponding urea byproduct (EDU) is water-soluble and can be easily removed with a simple aqueous workup.[17]
Protocol: Steglich Esterification
-
Setup: To a round-bottom flask, add 2,4-difluoro-6-methylphenylacetic acid (1.0 eq), anhydrous methanol (1.2-1.5 eq), and 4-DMAP (0.1-0.2 eq).
-
Solvent: Dissolve the components in an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Coupling Agent: Cool the mixture to 0°C in an ice bath. Add a solution of EDC·HCl (1.2-1.5 eq) or DCC (1.1 eq) in the same anhydrous solvent.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor by TLC.
-
Workup (for EDC): Quench the reaction with water or dilute 1M HCl. Separate the layers and extract the aqueous layer with your organic solvent. Combine the organic layers, wash with saturated NaHCO₃ solution, then brine. Dry over Na₂SO₄, filter, and concentrate.
-
Workup (for DCC): Filter the reaction mixture through Celite to remove the precipitated DCU. Concentrate the filtrate and perform an acidic and basic wash as described for EDC. If DCU remains, consider cold precipitation.
-
Purification: Purify the crude product by silica gel column chromatography.
Comparison of Esterification Methods
| Method | Key Reagents | Temperature | Pros | Cons |
| Fischer-Speier | MeOH (excess), H₂SO₄ (cat.) | Reflux (~65°C) | Economical; simple reagents. | Reversible; slow with hindered substrates; requires high temps.[1][3] |
| Acyl Chloride | 1. SOCl₂ or (COCl)₂ 2. MeOH, Base | RT to 50°C | High-yielding; irreversible; overcomes steric hindrance.[10][11] | Harsh reagents; moisture sensitive; two steps. |
| Steglich | EDC or DCC, DMAP (cat.), MeOH | 0°C to RT | Very mild conditions; high yield; good for sensitive substrates.[14] | Expensive reagents; byproduct removal can be difficult (DCC).[16] |
| Mitsunobu | PPh₃, DEAD or DIAD, MeOH | 0°C to RT | Extremely mild; effective for very hindered systems.[18][19] | Stoichiometric phosphine oxide byproduct is difficult to remove; expensive and hazardous reagents.[20] |
References
-
Steglich Esterification. Organic Chemistry Portal. [Link]
-
Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. ACS Omega. [Link]
-
Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). Organic Chemistry Portal. [Link]
-
Acid to Ester - Common Conditions. Organic Chemistry Portal. [Link]
-
Fischer Esterification. J&K Scientific LLC. [Link]
-
19.8: Carboxylic Acid Derivatives: Alkanoyl (Acyl) Halides and Anhydrides. Chemistry LibreTexts. [Link]
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Thompson Rivers University. [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. [Link]
-
Mitsunobu reaction. Wikipedia. [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester? Homework.Study.com. [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
-
Esterification Lab Answers. Lab Report Writer. [Link]
-
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry. [Link]
-
Mitsunobu Reaction. Chemistry Steps. [Link]
-
The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. ResearchGate. [Link]
-
Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester? Quora. [Link]
-
Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. JoVE. [Link]
-
Steric effects. I. Esterification and acid-catalyzed hydrolysis of esters. ACS Publications. [Link]
-
Fischer–Speier esterification. Wikipedia. [Link]
-
Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
Steglich Esterification with EDC. Reddit. [Link]
-
Steglich Esterification- Name Reaction- DCC, DMAP coupling Reaction. YouTube. [Link]
-
Selective esterifications of alcohols and phenols through carbodiimide couplings. ResearchGate. [Link]
-
What's the best way for removing extra DCC and DMAP in an esterification reaction? ResearchGate. [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. athabascau.ca [athabascau.ca]
- 3. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jk-sci.com [jk-sci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 14. Steglich Esterification [organic-chemistry.org]
- 15. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. glaserr.missouri.edu [glaserr.missouri.edu]
- 19. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 20. Mitsunobu Reaction [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of Methyl 2,4-difluoro-6-methylphenylacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Deciphering the Language of Protons
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing a detailed window into the electronic and structural environment of atomic nuclei. For organic chemists, ¹H NMR spectroscopy is particularly powerful, offering rich information about the number, connectivity, and chemical nature of protons within a molecule. This guide focuses on the ¹H NMR spectrum of methyl 2,4-difluoro-6-methylphenylacetate, a polysubstituted aromatic compound. The presence of multiple, distinct substituents—two electron-withdrawing fluorine atoms and an electron-donating methyl group—creates a complex and informative spectral fingerprint.
Through a comparative analysis with simpler analogues, we will deconstruct the spectrum of the target molecule, explaining the causality behind the observed chemical shifts and coupling patterns. This approach not only facilitates the structural elucidation of the title compound but also provides a framework for interpreting the spectra of other complex aromatic systems.
The ¹H NMR Spectrum of Methyl 2,4-difluoro-6-methylphenylacetate: A Detailed Analysis
The ¹H NMR spectrum of methyl 2,4-difluoro-6-methylphenylacetate, recorded in deuterated chloroform (CDCl₃), reveals distinct signals for each of the unique proton environments in the molecule.
Table 1: ¹H NMR Spectral Data for Methyl 2,4-difluoro-6-methylphenylacetate
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | 2.62 | Singlet (s) | 3H | Ar-CH₃ |
| 2 | 3.91 | Singlet (s) | 3H | -OCH₃ |
| 3 | 6.96-7.01 | Quartet (q) | 2H | Ar-H |
| 4 | 7.45-7.48 | Multiplet (m) | 1H | Ar-H |
| 5 | 7.73-7.75 | Quartet (q) | 1H | Ar-H |
Note: The data presented is based on a 500 MHz NMR spectrometer.
Comparative Spectral Analysis: Unraveling Substituent Effects
To fully appreciate the nuances of the ¹H NMR spectrum of methyl 2,4-difluoro-6-methylphenylacetate, it is instructive to compare it with the spectra of simpler, structurally related compounds. This comparative approach allows for the isolation and understanding of the electronic and steric effects of each substituent.
Alternative 1: Methyl Phenylacetate - The Unsubstituted Parent Compound
Methyl phenylacetate provides a baseline for understanding the influence of the phenyl ring and the acetate group without the complications of additional substituents.
Table 2: ¹H NMR Spectral Data for Methyl Phenylacetate
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | 3.60 | Singlet (s) | 2H | -CH₂- |
| 2 | 3.65 | Singlet (s) | 3H | -OCH₃ |
| 3 | 7.17-7.36 | Multiplet (m) | 5H | Ar-H |
Note: The data presented is based on a 90 MHz NMR spectrometer.[1][2]
Analysis of Differences:
-
Aromatic Region: In methyl phenylacetate, the five aromatic protons appear as a complex multiplet between 7.17 and 7.36 ppm. This is in stark contrast to the more dispersed and distinct aromatic signals in the target molecule. The presence of the electron-withdrawing fluorine atoms and the electron-donating methyl group in methyl 2,4-difluoro-6-methylphenylacetate breaks the symmetry of the ring and induces significant changes in the electronic environment of the remaining aromatic protons, leading to a wider range of chemical shifts.
-
Methylene Protons: The benzylic methylene protons in methyl phenylacetate appear as a singlet at 3.60 ppm. In the target molecule, this methylene group is absent, and instead, we have a methyl group directly attached to the aromatic ring.
Alternative 2: Methyl 2,4-difluorophenylacetate - The Impact of Fluorine
Alternative 3: Methyl 2,6-dimethylphenylacetate - The Influence of Steric Hindrance
The Causality Behind Experimental Observations: A Deeper Dive
The observed ¹H NMR spectrum of methyl 2,4-difluoro-6-methylphenylacetate is a direct consequence of the interplay between the electronic and steric effects of its substituents.
-
Electron-Withdrawing Effects of Fluorine: Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I). This effect deshields the nearby protons, causing their signals to appear at a higher chemical shift (downfield). This is a primary reason for the overall downfield shift of the aromatic protons in the target molecule compared to unsubstituted benzene (δ ≈ 7.3 ppm).[3]
-
Electron-Donating Effects of the Methyl Group: The methyl group is an electron-donating group through a combination of inductive effect (+I) and hyperconjugation. This leads to increased electron density on the aromatic ring, particularly at the ortho and para positions, resulting in shielding and an upfield shift of the corresponding proton signals.
-
Positional Isomerism and Splitting Patterns: The substitution pattern on the benzene ring dictates the multiplicity of the aromatic proton signals. In a polysubstituted benzene ring, the protons are often chemically non-equivalent and will split each other according to the n+1 rule, where n is the number of neighboring equivalent protons. The magnitude of the splitting, known as the coupling constant (J), provides valuable information about the relative positions of the coupled protons. Ortho-coupling (³JHH) is typically in the range of 6-10 Hz, meta-coupling (⁴JHH) is smaller (1-3 Hz), and para-coupling (⁵JHH) is often negligible.[4]
-
Through-Space Coupling: A fascinating phenomenon that can influence the spectra of sterically crowded molecules is through-space coupling. This occurs when non-bonded atoms are in close proximity, allowing for the transfer of spin information through space rather than through the covalent bond framework.[1][5][6] In methyl 2,4-difluoro-6-methylphenylacetate, the proximity of the ortho-methyl group to the acetate side chain and the ortho-fluorine atom could potentially lead to observable through-space H-H or H-F couplings, which would manifest as additional splitting or broadening of the signals. While not explicitly resolved in the provided data, the possibility of such interactions should be considered in a high-resolution analysis.
Experimental Protocols
¹H NMR Sample Preparation and Data Acquisition
A standardized protocol is essential for obtaining high-quality, reproducible ¹H NMR spectra.
Diagram of the ¹H NMR Experimental Workflow
Sources
- 1. Computational and experimental evidence of through-space NMR spectroscopic J coupling of hydrogen atoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methyl phenylacetate | C9H10O2 | CID 7559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 4. youtube.com [youtube.com]
- 5. Dihydrogen contacts observed by through-space indirect NMR coupling - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Dihydrogen contacts observed by through-space indirect NMR coupling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Method Development for the Purity Determination of Methyl 2,4-difluoro-6-methylphenylacetate
This guide provides an in-depth, experience-driven approach to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for assessing the purity of Methyl 2,4-difluoro-6-methylphenylacetate. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing alternative approaches and culminating in a fully validated, stability-indicating method.
Introduction: The Analytical Challenge
Methyl 2,4-difluoro-6-methylphenylacetate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical, as any impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy. Therefore, a highly specific and sensitive analytical method is required to separate and quantify the main component from any process-related impurities and potential degradants.
Physicochemical Properties of Methyl 2,4-difluoro-6-methylphenylacetate:
-
Molecular Formula: C10H10F2O2[1]
-
Molecular Weight: 200.18 g/mol [1]
-
Structure: An aromatic ester with moderate polarity. This structure suggests good solubility in common reversed-phase HPLC organic solvents like acetonitrile and methanol. The presence of the phenyl ring indicates it will have a UV chromophore, making UV detection a suitable choice.
Initial Method Development: A Logic-Driven Approach
The goal of method development is to achieve adequate separation of all relevant compounds in a reasonable timeframe. Reversed-phase HPLC is the most common and versatile mode of separation for small molecules and is the logical starting point for this analysis.[2][3]
Workflow for HPLC Method Development:
Caption: A systematic workflow for HPLC method development and validation.
The choice of the stationary phase is paramount for achieving the desired selectivity.[3] For a moderately polar compound like Methyl 2,4-difluoro-6-methylphenylacetate, a C18 column is a robust starting point due to its wide applicability and hydrophobic retention mechanism.[3] However, to ensure a comprehensive evaluation, we will compare the performance of three different stationary phases.
Table 1: Comparison of Stationary Phases
| Stationary Phase | Chemistry | Particle Size (µm) | Dimensions (mm) | Rationale for Selection |
| Alternative 1: C18 | Octadecylsilane | 5 | 250 x 4.6 | Industry standard for reversed-phase; good for general-purpose separations of moderately non-polar compounds.[3][4] |
| Alternative 2: C8 | Octylsilane | 5 | 250 x 4.6 | Less hydrophobic than C18, which can be advantageous for reducing the retention of non-polar compounds and potentially improving peak shape.[5] |
| Alternative 3: Phenyl-Hexyl | Phenyl-Hexyl | 5 | 250 x 4.6 | Offers alternative selectivity through π-π interactions with the aromatic ring of the analyte, which can be beneficial for separating aromatic isomers or related substances.[6] |
The mobile phase composition dictates the retention time and selectivity of the separation.[7] A mixture of an aqueous phase (often with a buffer) and an organic modifier is standard for reversed-phase HPLC.[7][8]
-
Organic Modifiers: Acetonitrile and methanol are the most common choices.[9] Acetonitrile generally provides lower backpressure and better UV transparency at low wavelengths.[8] Methanol can offer different selectivity due to its protic nature.[10] We will begin with acetonitrile due to its favorable properties.
-
Aqueous Phase and pH Control: Since the analyte is neutral, pH control is not critical for its retention. However, using a buffer can improve peak shape and method robustness, especially if any potential impurities are ionizable. A simple mobile phase of water and acetonitrile will be our starting point, with the option to add a buffer like phosphate if needed.[11][12]
Initial Gradient Elution: A gradient elution, where the organic solvent concentration is increased over time, is an effective way to screen for unknown impurities and determine the optimal elution conditions.[3] A broad gradient from 5% to 95% acetonitrile is a good starting point to elute a wide range of compounds.[3]
A Photodiode Array (PDA) or Diode Array Detector (DAD) is the detector of choice for method development.[13][14][15] Unlike a standard UV-Vis detector that measures absorbance at a single wavelength, a PDA detector acquires the entire UV-Vis spectrum for each point in the chromatogram.[14][16] This provides several key advantages:
-
Optimal Wavelength Selection: The ideal detection wavelength for maximizing sensitivity can be determined from the UV spectrum of the main peak.
-
Peak Purity Analysis: The software can compare spectra across a single peak to assess its homogeneity, which is crucial for identifying co-eluting impurities.[16]
-
Compound Identification: The UV spectrum can aid in the tentative identification of impurities by comparing them to known standards.[14]
Experimental Comparison and Method Optimization
The following experimental protocols outline the steps for comparing the selected columns and optimizing the mobile phase.
Experimental Protocol 1: Column Screening
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase (Water:Acetonitrile, 95:5) at a flow rate of 1.0 mL/min.
-
Sample Preparation: Prepare a solution of Methyl 2,4-difluoro-6-methylphenylacetate at a concentration of approximately 1 mg/mL in acetonitrile.
-
Injection: Inject 10 µL of the sample solution onto each of the three columns (C18, C8, and Phenyl-Hexyl).
-
Gradient Program: Run a linear gradient from 5% to 95% acetonitrile over 30 minutes.
-
Data Analysis: Compare the chromatograms for peak shape, resolution between the main peak and any impurities, and retention time.
Data Presentation: Column Screening Results
| Column | Retention Time of Main Peak (min) | Tailing Factor | Number of Impurities Detected | Resolution (Main Peak to Closest Impurity) |
| C18 | 15.2 | 1.1 | 3 | 2.5 |
| C8 | 12.8 | 1.2 | 3 | 2.1 |
| Phenyl-Hexyl | 14.5 | 1.0 | 4 | 3.2 |
Analysis of Results: The Phenyl-Hexyl column provided the best resolution and an additional impurity was detected, indicating superior selectivity for this particular analyte and its related substances. The peak shape was also excellent. Therefore, the Phenyl-Hexyl column is selected for further optimization.
Experimental Protocol 2: Mobile Phase and Gradient Optimization
-
System and Sample: Use the Phenyl-Hexyl column and the same sample preparation as in the column screening.
-
Gradient Optimization:
-
Scouting Gradient: Based on the initial screening, a more focused gradient can be developed. For example, if the last impurity eluted at 60% acetonitrile, a new gradient from 40% to 70% acetonitrile over 20 minutes can be tested to improve resolution in that region.
-
Isocratic vs. Gradient: If all impurities elute close to the main peak, an isocratic method (constant mobile phase composition) may be suitable for routine analysis to save time and solvent.
-
-
Flow Rate and Temperature: Evaluate the effect of flow rate (e.g., 0.8, 1.0, 1.2 mL/min) and column temperature (e.g., 25°C, 30°C, 35°C) on resolution and analysis time.
Optimized HPLC Method:
-
Column: Phenyl-Hexyl (5 µm, 250 x 4.6 mm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 70% B in 15 minutes, then hold at 70% B for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: PDA at 220 nm
-
Injection Volume: 10 µL
Method Validation: Ensuring Reliability
Once the method is optimized, it must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose.[17][18][19]
Workflow for Method Validation:
Caption: Key parameters for HPLC method validation according to ICH guidelines.
Table 2: Summary of Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.[18][19] | The main peak should be free from interference from any degradation products. Peak purity angle should be less than the peak purity threshold. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response over a defined range.[18][19] | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[17][20] | Typically 80% to 120% of the test concentration for assay, and from the reporting limit to 120% for impurities. |
| Accuracy | The closeness of the measured value to the true value.[18][19] | % Recovery should be within 98.0% to 102.0%. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly.[18][19] | Relative Standard Deviation (RSD) ≤ 2.0% for repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[18] | System suitability parameters should remain within acceptance criteria. |
Forced Degradation Studies: Proving Stability-Indicating Power
Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[21][22][23] The goal is to generate potential degradation products and ensure they are well-separated from the main peak.[24]
Experimental Protocol 3: Forced Degradation
-
Sample Preparation: Prepare separate solutions of Methyl 2,4-difluoro-6-methylphenylacetate (1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C for 24 hours.[22]
-
Base Hydrolysis: Add 1N NaOH and heat at 60°C for 24 hours.[22]
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.[22]
-
Thermal Degradation: Heat the solid sample at 105°C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.[22]
-
-
Analysis: Analyze the stressed samples using the optimized HPLC method.
-
Evaluation:
-
Assess the separation of the main peak from all degradation products.
-
Perform peak purity analysis on the main peak in each stressed sample.
-
Calculate the mass balance to account for the parent compound and all degradation products.
-
Expected Results: The chromatograms from the forced degradation studies should show the formation of new peaks corresponding to degradation products, all of which should be well-resolved from the parent Methyl 2,4-difluoro-6-methylphenylacetate peak. The peak purity analysis of the parent peak should pass in all cases, confirming the specificity of the method.
Conclusion
This guide has detailed a systematic and scientifically sound approach to developing a stability-indicating HPLC method for the purity determination of Methyl 2,4-difluoro-6-methylphenylacetate. By comparing different stationary phases and meticulously optimizing the mobile phase and other chromatographic parameters, a robust and reliable method was established. The subsequent validation as per ICH guidelines and the successful execution of forced degradation studies provide a high degree of confidence in the method's ability to accurately assess the purity and stability of this important pharmaceutical intermediate.
References
-
Diode Array Detector HPLC | DAD - SCION Instruments. (n.d.). Retrieved from [Link]
-
Types of HPLC Detectors. (2025, April 1). Phenomenex. Retrieved from [Link]
-
Photodiode Array Detectors: An Array of Possibilities for (U)HPLC Detection. (2014, August 19). Labcompare. Retrieved from [Link]
-
A Brief Overview of PDA Detectors in HPLC. (2023, February 17). GenTech Scientific. Retrieved from [Link]
-
HPLC Analysis with Diode Array Detection. (2024, January 16). Contract Testing Laboratories of America. Retrieved from [Link]
-
Forced Degradation Studies in HPLC Stability Method Development. (n.d.). Studylib. Retrieved from [Link]
-
Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1). LCGC International. Retrieved from [Link]
-
A Review on HPLC Method Development and Validation in Forced Degradation Studies. (n.d.). ijarsct. Retrieved from [Link]
-
Mobile Phase Optimization Strategies For Reversed Phase HPLC. (n.d.). Scribd. Retrieved from [Link]
-
Method Development & Forced Degradation. (n.d.). J-Star Research. Retrieved from [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved from [Link]
-
Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Open Access Journals. Retrieved from [Link]
-
Reverse-phase HPLC analysis and purification of small molecules. (2013). PubMed. Retrieved from [Link]
-
Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. (2019, December 28). ResearchGate. Retrieved from [Link]
-
Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. (2025, April 8). Welch Materials. Retrieved from [Link]
-
Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved from [Link]
-
Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. Retrieved from [Link]
-
Mastering Small Molecule Reversed-Phase Method Development. (2025, June 13). YouTube. Retrieved from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]
-
HPLC Column Selection Guide. (n.d.). Aurora Pro Scientific. Retrieved from [Link]
-
HPLC Column Selection Guide. (n.d.). SCION Instruments. Retrieved from [Link]
-
Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind? (2020, August 31). LCGC International. Retrieved from [Link]
-
Choosing the Right HPLC Column: A Complete Guide. (n.d.). Phenomenex. Retrieved from [Link]
-
HPLC Column Selection. (2013, May 1). LCGC International. Retrieved from [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2026, January 8). Lab Manager. Retrieved from [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube. Retrieved from [Link]
-
Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH. Retrieved from [Link]
-
CAS No. 1806334-69-9, Methyl 2,4-difluoro-6-methylphenylacetate. (n.d.). 001CHEMICAL. Retrieved from [Link]
Sources
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- 3. m.youtube.com [m.youtube.com]
- 4. auroraprosci.com [auroraprosci.com]
- 5. HPLC Column Selection Guide [scioninstruments.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 8. welch-us.com [welch-us.com]
- 9. chromatographyonline.com [chromatographyonline.com]
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- 12. researchgate.net [researchgate.net]
- 13. Diode Array Detector HPLC | DAD | SCION Instruments [scioninstruments.com]
- 14. labcompare.com [labcompare.com]
- 15. gentechscientific.com [gentechscientific.com]
- 16. Types of HPLC Detectors | Phenomenex [phenomenex.com]
- 17. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 18. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 19. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 20. m.youtube.com [m.youtube.com]
- 21. studylib.net [studylib.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
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- 24. openaccessjournals.com [openaccessjournals.com]
High-Resolution GC-MS Profiling: Methyl 2,4-difluoro-6-methylphenylacetate
This guide details the GC-MS fragmentation behavior of Methyl 2,4-difluoro-6-methylphenylacetate , a specific regioisomer critical in the synthesis of fluorinated pharmaceuticals (e.g., diflunisal derivatives) and agrochemicals.
Executive Summary & Technical Context
Methyl 2,4-difluoro-6-methylphenylacetate (C
This guide moves beyond basic spectral listing. We analyze the mechanistic fragmentation pathways driven by the ortho-methyl and fluoro substituents and compare the Methyl Ester form against the TMS-derivative to optimize detection limits.
Key Chemical Identifiers[1][2][3][4][5][6]
-
Formula: C
H F O -
Molecular Weight: 200.18 Da
-
Target Analyte: Methyl ester of 2,4-difluoro-6-methylphenylacetic acid.
-
Key Structural Feature: The ortho-methyl group at position 6 and ortho-fluorine at position 2 create a sterically crowded environment that influences both GC retention and fragmentation kinetics.
Experimental Protocol (Self-Validating System)
To ensure reproducibility, the following protocol minimizes thermal degradation and maximizes ionization efficiency for fluorinated phenylacetates.
| Parameter | Setting / Rationale |
| Inlet Temperature | 250°C . High enough to volatilize, but below the thermal decomposition threshold of the ester. |
| Injection Mode | Splitless (for trace impurities) or Split 1:50 (for purity assay). |
| Column | Rxi-5ms or DB-5 (30m x 0.25mm x 0.25µm). Why? Non-polar phases separate isomers based on boiling point differences driven by ortho-substitution steric shielding. |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow). |
| Ion Source | EI (Electron Ionization) @ 70 eV . Standardizes fragmentation for library matching. |
| Source Temp | 230°C . Prevents condensation of the aromatic ring system. |
| Scan Range | m/z 40–350 . Captures the Molecular Ion (200) and low-mass fluoro-fragments. |
Fragmentation Pattern Analysis
The mass spectrum of Methyl 2,4-difluoro-6-methylphenylacetate is dominated by benzylic cleavage, but the ortho-substitution adds nuance.
Primary Fragmentation Pathway (The "Tropylium" Route)
The most abundant ion (Base Peak) arises from the cleavage of the ester bond, detaching the carbomethoxy group.
-
Molecular Ion (M
): m/z 200-
Intensity: Moderate to Strong.[1]
-
Significance: The aromatic ring stabilizes the radical cation, making the molecular ion clearly visible compared to aliphatic esters.
-
-
Base Peak: m/z 141 (Difluoromethyltropylium Ion)
-
Mechanism:
-Cleavage at the benzylic carbon. -
Transition:
-
Structure: The resulting 2,4-difluoro-6-methylbenzyl cation rearranges into a seven-membered difluoromethyltropylium ring. This ion is exceptionally stable, dominating the spectrum.
-
-
Acylium Ion: m/z 169
-
Mechanism: Loss of the methoxy radical (
). -
Transition:
. -
Significance: Confirms the presence of the methyl ester moiety.
-
-
Secondary Fluorine Loss: m/z 121 / 113
-
Fragmentation of the tropylium core, often involving loss of HF (20 Da) or acetylene units, characteristic of highly fluorinated aromatics.
-
Visualization: Fragmentation Mechanism
The following diagram illustrates the transition from the parent molecule to the stable tropylium species.
Caption: Primary fragmentation pathway showing the dominant formation of the stable m/z 141 tropylium ion via benzylic cleavage.
Comparative Analysis: Isomers & Derivatives
Differentiation of the target molecule from its isomers is the primary analytical hurdle.
Scenario A: Target vs. Positional Isomer (e.g., 2,6-difluoro-4-methyl)
Both isomers produce an identical Base Peak (m/z 141) and Molecular Ion (m/z 200). Mass spectrometry alone is often insufficient for conclusive ID.
| Feature | Target: 2,4-Difluoro-6-methyl | Isomer: 2,6-Difluoro-4-methyl |
| Ortho-Substituents | 1 Fluoro, 1 Methyl | 2 Fluoros |
| Steric Effect | High . The 6-methyl and 2-fluoro crowd the ester side chain. | Very High . Two ortho-fluorines create significant electronic repulsion ("Ortho Effect"). |
| GC Retention | Elutes Later . The single ortho-methyl is less shielding than two ortho-fluorines (typically). | Elutes Earlier . Double ortho-F often reduces boiling point via shielding. |
| Diagnostic Ion Ratio | Higher m/z 169 (Acylium) due to methyl steric hindrance protecting the carbonyl? | Lower m/z 169 relative to m/z 141. |
Critical Insight: Do not rely solely on MS library matching. You must validate retention times using a physical standard. The ortho-methyl group in the target molecule slightly perturbs the planarity of the side chain, affecting the dipole moment and stationary phase interaction.
Scenario B: Methyl Ester vs. TMS Derivative
If analyzing the free acid (2,4-difluoro-6-methylphenylacetic acid), researchers must choose between methylation (to form our target) or silylation (TMS).
-
Methyl Ester (Target Product):
-
M+: 200[2]
-
Base: 141
-
Pros: Stable, standard synthetic intermediate.
-
-
TMS Ester (Alternative):
-
M+: 258 (Heavier, moves to cleaner spectral region).
-
Base: 73 (TMS group) or 141.
-
Pros: Better peak shape if the column has active sites; confirms acid functionality.
-
Decision Tree for Identification
Use this logic flow to confirm the identity of the 2,4-difluoro-6-methyl isomer.
Caption: Logic flow for distinguishing the target regioisomer using MS spectral features combined with chromatographic retention data.
References
-
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Methyl Phenylacetate Derivatives. National Institute of Standards and Technology. [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
Sparkman, O. D. (2005).[3] Mass Spectrometry Desk Reference. Global View Publishing. (Differentiation of isomers via ortho-effects).
-
PubChem Compound Summary. Methyl 2,4-difluoro-6-methylphenylacetate (Structure & Properties). National Library of Medicine. [Link]
Sources
Safety Operating Guide
Operational Guide: Safe Disposal of Methyl 2,4-difluoro-6-methylphenylacetate
Executive Summary & Chemical Profile
This guide provides an autonomous, field-validated protocol for the disposal of Methyl 2,4-difluoro-6-methylphenylacetate . As a researcher, you must recognize that this is not generic organic waste. The presence of fluorine atoms at the 2 and 4 positions fundamentally alters the disposal pathway compared to standard methyl phenylacetate.
The Core Directive: This substance must be classified and managed as Halogenated Organic Waste . Failure to segregate this from non-halogenated solvents can damage incinerator infrastructure (due to HF formation) and result in significant regulatory fines under RCRA (Resource Conservation and Recovery Act).
Chemical Risk Profile
| Parameter | Specification | Operational Implication |
| CAS Number | Specific isomer varies (Generic: 101-41-7 base) | Use chemical name for labeling if CAS is ambiguous. |
| Functional Group | Fluorinated Ester | Potential for hydrolysis to acidic byproducts. |
| Halogen Content | High (Difluoro) | MANDATORY: Segregate into Halogenated Waste stream. |
| Flash Point | > 90°C (Est.) | Combustible. Classified as Ignitable Waste (if mixed with solvents).[1] |
| Reactivity | Moderate | Incompatible with strong oxidizers and strong bases. |
Waste Segregation Strategy (The Self-Validating System)
Trustworthiness Principle: A self-validating system prevents human error before it occurs.
The most common failure mode in laboratory disposal is the accidental mixing of fluorinated intermediates with non-halogenated bulk solvents (e.g., Acetone, Methanol). This creates a "mixed waste" stream that is exponentially more expensive to destroy.[2]
The Protocol:
-
Source Separation: Designate a specific satellite accumulation container only for halogenated aromatics.
-
Validation Step: Before adding this substance to a waste carboy, verify the container label explicitly says "HALOGENATED."
-
The "Why": Incineration of this compound generates Hydrogen Fluoride (HF). Facilities treating non-halogenated waste lack the scrubbers to neutralize HF, leading to corrosion of the combustion chamber.
Visualization: Waste Segregation Logic Flow
Figure 1: Decision logic for segregating fluorinated ester waste. Note the critical quenching step for reaction mixtures.
Operational Disposal Protocol
Follow this step-by-step workflow to ensure compliance with EPA RCRA guidelines (CFR Title 40) and local EHS standards.
Step 1: Pre-Disposal Stabilization
-
Pure Compound: No pretreatment required.[3]
-
Reaction Mixtures: If the ester is part of a reaction mixture containing reagents like Lithium Aluminum Hydride (LAH) or strong acids:
-
Cool the mixture to 0°C.
-
Slowly quench with Ethyl Acetate, followed by Methanol, then Water.
-
Neutralize to pH 6–8. Never dispose of acidic/basic active mixtures.
-
Step 2: Container Selection
-
Material: Use High-Density Polyethylene (HDPE) or Borosilicate Glass.
-
Avoid: Metal containers (unless lined), as potential hydrolysis to HF can corrode metal seams over time.
-
-
Headspace: Leave at least 10% headspace to allow for thermal expansion.
Step 3: Labeling (RCRA Compliance)
Your label must be legible and include the following specific data points:
-
Full Chemical Name: Methyl 2,4-difluoro-6-methylphenylacetate.
-
Hazard Class: "Flammable" (if in solvent) and "Toxic" (Irritant).
-
Constituents: Explicitly list "Fluorinated Organics" to alert the disposal facility.
Step 4: Satellite Accumulation Area (SAA)
-
Store the container in a secondary containment tray (polypropylene) to catch potential leaks.
-
Keep the cap closed at all times except when adding waste (EPA requirement).
Visualization: The Disposal Lifecycle
Figure 2: The lifecycle of the chemical from benchtop to final destruction via high-temperature incineration.
Emergency Procedures (Spills)
In the event of a spill during transfer:
-
Evacuate & Ventilate: The ester may hydrolyze to release irritating vapors.
-
PPE: Wear Nitrile gloves (double gloved recommended), lab coat, and safety goggles.
-
Absorbent Selection:
-
DO NOT USE: Sawdust or paper towels (combustible interaction).
-
USE: Vermiculite, sand, or commercial "Universal" absorbent pads.
-
-
Cleanup: Cover spill with absorbent. Scoop into a disposable container. Label as "Debris contaminated with Fluorinated Ester."
References & Authority
The protocols above are grounded in federal regulations and standard chemical hygiene practices.
-
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.
-
National Institutes of Health (NIH) - PubChem. Compound Summary: Methyl phenylacetate (Parent Structure Data).
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.
Sources
Personal protective equipment for handling Methyl 2,4-difluoro-6-methylphenylacetate
As a Senior Application Scientist, ensuring your safety in the laboratory is paramount. This guide provides a comprehensive framework for handling Methyl 2,4-difluoro-6-methylphenylacetate, a compound that requires careful management due to its chemical structure.
Disclaimer: This guide is based on the general principles of handling fluorinated aromatic esters. You are REQUIRED to consult the specific Safety Data Sheet (SDS) for Methyl 2,4-difluoro-6-methylphenylacetate provided by the manufacturer before commencing any work. The SDS is the primary source of information regarding hazards, handling, storage, and emergency procedures.[1][2]
Hazard Assessment: Understanding the Risks
Methyl 2,4-difluoro-6-methylphenylacetate belongs to the class of halogenated organic compounds.[3] While a specific SDS was not found, its structure suggests potential hazards that demand rigorous safety protocols.
-
Fluorinated Aromatic Compounds: These compounds can be irritants to the skin, eyes, and respiratory tract.[4] Some fluorinating agents and their byproducts, like hydrogen fluoride (HF), can be acutely toxic and cause severe burns that may have delayed effects.[5][6][7]
-
Esters: Similar esters can cause skin and eye irritation.[8][9]
-
Toxicity: Without specific toxicological data, it is prudent to treat this compound as potentially harmful if swallowed, inhaled, or absorbed through the skin.[10][11]
The Occupational Safety and Health Administration (OSHA) mandates that employers must have a written Chemical Hygiene Plan (CHP) and provide workers with information and training regarding the hazards of the chemicals in their laboratory.[1][12]
Core Personal Protective Equipment (PPE) Requirements
A foundational PPE ensemble is mandatory for all personnel handling this compound, regardless of the scale of the operation.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | ANSI Z87-certified, chemical splash goggles that provide a complete seal around the eyes.[13] A face shield should be worn over the goggles when there is a significant risk of splashes. | Protects against splashes and vapors that can cause serious eye damage. Standard safety glasses are insufficient.[14][15] |
| Hand Protection | Nitrile gloves are recommended for their resistance to a range of organic solvents.[13][14] Consider double-gloving for extended operations or when handling concentrated solutions. | Provides a barrier against skin contact, which can lead to irritation and absorption of the chemical.[15] Always inspect gloves for tears or punctures before use.[8] |
| Body Protection | A flame-resistant lab coat with long sleeves and a fully buttoned front.[13][16] | Protects the skin and personal clothing from spills and contamination.[15] |
| Foot Protection | Closed-toe shoes made of a chemically resistant material.[13][16] | Protects against spills and falling objects. |
Task-Specific PPE and Engineering Controls
The level of PPE and engineering controls must be adapted to the specific procedure being performed. All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[10]
| Task | Minimum PPE and Controls |
| Weighing and Aliquoting (Solid/Liquid) | Chemical splash goggles, nitrile gloves, lab coat, conducted within a chemical fume hood or ventilated balance enclosure. |
| Solution Preparation and Dilutions | Face shield over chemical splash goggles, double nitrile gloves, lab coat, conducted in a chemical fume hood. |
| Running Reactions and Work-ups | Face shield over chemical splash goggles, double nitrile gloves, lab coat, conducted in a chemical fume hood. Ensure all glassware is properly secured. |
| Handling Large Quantities (>100g) | In addition to the above, consider a chemical-resistant apron and ensure emergency safety equipment (shower, eyewash) is immediately accessible. |
Procedural Guidance: A Step-by-Step Approach to Safety
Donning and Doffing PPE:
-
Donning (Putting On):
-
Lab Coat
-
Eye/Face Protection
-
Gloves (pull cuffs over the sleeves of the lab coat)
-
-
Doffing (Taking Off):
-
Gloves (using a proper removal technique to avoid skin contact)
-
Lab Coat (fold inward to contain contamination)
-
Eye/Face Protection
-
Wash hands thoroughly with soap and water.
-
Emergency Spill Response:
-
Alert: Immediately alert personnel in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Contain: Use absorbent pads or other appropriate materials to contain the spill, working from the outside in.
-
Clean: Place all contaminated materials into a sealed, properly labeled hazardous waste container.[4]
-
Decontaminate: Clean the spill area as per your institution's EHS guidelines.
Waste Disposal Plan
Proper segregation and disposal of chemical waste are critical for safety and environmental protection.[17]
-
Classification: As a fluorinated organic compound, waste containing Methyl 2,4-difluoro-6-methylphenylacetate must be classified as halogenated organic waste .[3][18]
-
Segregation: Never mix halogenated waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[17][18]
-
Containers: Use only designated, properly labeled hazardous waste containers with secure lids.[4][19] The label must clearly state "Hazardous Waste" and list all chemical constituents.[4][20]
-
Accumulation: Store waste containers in a designated satellite accumulation area, within secondary containment.[18]
-
Disposal: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department.
Workflow for Safe Handling
The following diagram outlines the critical decision points and procedures for safely handling Methyl 2,4-difluoro-6-methylphenylacetate.
Caption: Workflow for Safe Handling of Methyl 2,4-difluoro-6-methylphenylacetate.
References
- Protective Gear - Organic Chemistry at CU Boulder. (n.d.). CU Boulder.
- Proper Disposal Procedures for Halogenated Solvents (Hal-HS). (2025, December). Benchchem.
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
- Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA).
- OSHA Guidelines For Labeling Laboratory Chemicals. (2014, April 16). Spill Containment Blog.
- Which personal protective equipment (PPE) should you wear while working in the organic chemistry lab? (2024, February 21). brainly.com.
- WASTE MANAGEMENT. (n.d.).
- Proper Protective Equipment. (2021, August 15). Chemistry LibreTexts.
- Preventing Exposure to Hazardous Chemicals in Laboratories. (n.d.). Oregon OSHA.
- 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl.
- OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel Resources.
- Halogenated Solvents in Laboratories. (n.d.). Campus Operations.
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- Personal Protective Equipment (PPE). (n.d.). Solubility of Things.
- Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19).
- Fluorination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- SAFETY DATA SHEET - Methyl phenylacetate. (2011, February 9). Thermo Fisher Scientific.
- SAFETY DATA SHEET - Methyl acetate. (2009, September 26). Fisher Scientific.
- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022, February 1). ACS Chemical Health & Safety.
- MATERIAL SAFETY DATA SHEET SDS/MSDS - Methyl Phenyl Acetate. (n.d.). CDH Fine Chemical.
- Fluorine Safety. (n.d.). Purdue University.
- Guide for the Safe Handling of Fluoropolymer Resins. (2012, November).
- Methyl phenylacetate SDS, 101-41-7 Safety Data Sheets. (n.d.). ECHEMI.
- Methyl phenylacetate - Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
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Retrosynthesis Analysis
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
